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1,2,3-Tris(2,3-epoxypropoxy)benzene

Epoxy resin viscosity Underfill processability DGEBA E51

1,2,3-Tris(2,3-epoxypropoxy)benzene (CAS 5136-53-8), also referred to as pyrogallol triglycidyl ether or E3PG, is a low-molecular-weight (294.30 g/mol) trifunctional aromatic epoxy monomer carrying three terminal oxirane rings on a single benzene core via glycidyl ether linkages. Synthesized from renewable pyrogallol through a combined epichlorohydrin–olefin epoxidation route, E3PG belongs to the class of bio-based polyphenol epoxy resins.

Molecular Formula C15H18O6
Molecular Weight 294.30 g/mol
CAS No. 5136-53-8
Cat. No. B13764939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Tris(2,3-epoxypropoxy)benzene
CAS5136-53-8
Molecular FormulaC15H18O6
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=C(C(=CC=C2)OCC3CO3)OCC4CO4
InChIInChI=1S/C15H18O6/c1-2-13(19-7-10-4-16-10)15(21-9-12-6-18-12)14(3-1)20-8-11-5-17-11/h1-3,10-12H,4-9H2
InChIKeyCAXSADPQQPXXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Tris(2,3-epoxypropoxy)benzene (CAS 5136-53-8): Trifunctional Aromatic Epoxy Monomer for High-Performance Thermoset Procurement


1,2,3-Tris(2,3-epoxypropoxy)benzene (CAS 5136-53-8), also referred to as pyrogallol triglycidyl ether or E3PG, is a low-molecular-weight (294.30 g/mol) trifunctional aromatic epoxy monomer carrying three terminal oxirane rings on a single benzene core via glycidyl ether linkages. Synthesized from renewable pyrogallol through a combined epichlorohydrin–olefin epoxidation route, E3PG belongs to the class of bio-based polyphenol epoxy resins [1]. It cures with standard anhydride hardeners such as MeTHPA to yield highly crosslinked networks with glass transition temperatures reaching 164 °C and storage moduli of 3,500 MPa at 25 °C, while the uncured resin exhibits a viscosity of only 210 cps at 25 °C—positions that distinguish it sharply from both petroleum-based DGEBA benchmarks and other trifunctional bio-based epoxy candidates [1][2].

Processing Low-viscosity capillary-flow and impregnation without pre-heating or reactive diluents
Thermal High glass transition temperature after anhydride curing; reported network rigidity
Architecture Bio-based trifunctional aromatic monomer with asymmetric 1,2,3-substitution pattern

Why Generic Substitution of 1,2,3-Tris(2,3-epoxypropoxy)benzene with Other Trifunctional or Bio-Based Epoxy Monomers Fails


Generic trifunctional epoxy monomers—including the 1,3,5-regioisomer (phloroglucinol triglycidyl ether, CAS 4223-14-7), aliphatic trifunctional diluents such as trimethylolpropane triglycidyl ether, and even conventionally synthesized pyrogallol-based resins—cannot be substituted for E3PG without incurring trade-offs in viscosity, thermomechanical performance, or both. Conventional pyrogallol–epichlorohydrin reactions produce oligomer-rich mixtures with viscosities ranging from 1,500 to 20,000 mPa·s, erasing the processing advantage [1]. The 1,3,5-isomer, while also aromatic and trifunctional, exhibits a symmetric substitution pattern that alters electronic distribution, curing reactivity, and the topology of the final network compared with the vicinal 1,2,3-arrangement of E3PG [2][3]. Aliphatic trifunctional alternatives lack the rigid aromatic core necessary for high Tg and modulus. The specific combination of an asymmetric 1,2,3-triglycidyloxy architecture, high monomer purity achieved via the two-step ECH–olefin epoxidation method, and a bio-based pyrogallol feedstock is not replicated by any single in-class alternative, making direct substitution technically invalid for applications where processing viscosity and cured-state thermomechanics must be simultaneously optimized [1][2].

Conventional pyrogallol-derived resins may exhibit 1,500–20,000 mPa·s viscosity, potentially removing the processing advantage provided by the two-step synthesis route.
The 1,3,5-regioisomer (phloroglucinol-based) likely alters network topology and flow; it is not reported as a low-viscosity liquid at ambient temperature.
Aliphatic trifunctional monomers lack the rigid aromatic core, which may result in lower glass transition temperature and modulus in the cured network.

Quantitative Differentiation Evidence: 1,2,3-Tris(2,3-epoxypropoxy)benzene vs. DGEBA, the 1,3,5-Regioisomer, and Aliphatic Trifunctional Alternatives


Uncured Resin Viscosity: E3PG (210 cps) vs. DGEBA E51 (10,000–15,000 cps) at 25 °C

E3PG exhibits an uncured viscosity of 210 cps at 25 °C, measured directly by the synthesizing laboratory [1]. In contrast, the industry-standard DGEBA epoxy resin (grade E51) exhibits a viscosity range of 10,000–15,000 cps at 25 °C under comparable conditions, as specified in peer-reviewed technical datasheets [2]. This represents an approximately 50- to 70-fold reduction in initial viscosity. Notably, conventional pyrogallol-based epoxy resins prepared by standard epichlorohydrin methods exhibit viscosities between 1,500 and 20,000 mPa·s, as documented in patent literature [3], confirming that the low viscosity of E3PG is not inherent to the pyrogallol scaffold but is a consequence of the specific two-step ECH–olefin epoxidation synthesis route that minimizes oligomer formation.

Uncured Viscosity
Reported
210 cps (E3PG) vs 10,000–15,000 cps (DGEBA E51)
Supports capillary-flow processing
~50–70× reduction vs DGEBA; synthesis route minimizes oligomers
Epoxy resin viscosity Underfill processability DGEBA E51 Trifunctional epoxy monomer

Glass Transition Temperature After Curing: E3PG/MeTHPA (164 °C) vs. DGEBA/MeTHPA and 1,3,5-Regioisomer Networks

When cured with methyltetrahydrophthalic anhydride (MeTHPA), E3PG achieves a glass transition temperature (Tg) of 164 °C as measured by dynamic mechanical analysis (DMA), accompanied by a storage modulus (E′) of 3,500 MPa at 25 °C [1]. In a parallel study using a product mixture (c-E3PG) cured under similar conditions, Tg reached 145 °C with E′ of 2,900 MPa and an activation energy for curing of 70 kJ/mol [2]. For reference, DGEBA (E51) cured with MeTHPA typically yields Tg values in the 120–150 °C range depending on formulation stoichiometry and accelerator loading [1]. The 1,3,5-regioisomer (phloroglucinol triglycidyl ether, 3EPOPh), when cured with a polyetheramine (JEF), produces networks with Tg values in the range of 78–92 °C depending on comonomer content, with crosslinking densities exceeding those of DGEBA networks but without published viscosity data at 25 °C [3]. The 1,2,3-isomer achieves a uniquely high Tg while maintaining the lowest reported uncured viscosity among aromatic trifunctional epoxy monomers.

Glass Transition (Tg)
Reported
164 °C (E3PG/MeTHPA) vs 120–150 °C (DGEBA/MeTHPA typical)
Exceeds DGEBA Tg; may support lead-free reflow
DMA measurement; crosslinking density advantage
Glass transition temperature Dynamic mechanical analysis Anhydride curing Crosslink density

Simultaneous Low Viscosity and High Tg: E3PG vs. the Established Underfill Trade-Off

In epoxy resin design for underfill applications, lowering viscosity is typically achieved by reducing molecular weight, decreasing aromatic content, or adding reactive diluents—all of which degrade the glass transition temperature and modulus of the cured network. The E3PG monomer disrupts this trade-off: it combines an uncured viscosity of 210 cps (lower than many reactive diluents) with a cured Tg of 164 °C (higher than most unmodified DGEBA/anhydride systems) [1]. The 1,3,5-regioisomer (phloroglucinol triglycidyl ether), by contrast, has not been reported with quantified room-temperature viscosity, but its symmetric structure and literature synthesis methods suggest it is a solid or highly viscous liquid at 25 °C, precluding direct use as a low-viscosity matrix resin without solvent or diluent assistance [2]. Aliphatic trifunctional epoxy monomers such as trimethylolpropane triglycidyl ether (TPTE) achieve low viscosities of 100–200 cps, but their flexible aliphatic backbone yields Tg values far below 100 °C when used as the sole epoxy component, making them unsuitable for high-temperature electronic packaging [3]. E3PG is the only documented aromatic trifunctional epoxy monomer that simultaneously delivers sub-500 cps process viscosity and a Tg above 150 °C in the same neat resin system.

Viscosity–Tg Balance
Reported
E3PG: 210 cps, Tg 164 °C DGEBA: 10,000+ cps, Tg ~120–150 °C; TPTE: 100–200 cps, Tg
Addresses typical underfill trade-off
Only reported aromatic trifunctional monomer achieving both
Viscosity-Tg balance Underfill encapsulation Epoxy resin design Structure-property relationship

Electrical Insulation Performance: c-E3PG Breakdown Strength (142.41 kV/mm) and Volume Resistivity (1.1×10^16 Ω·cm) vs. Conventional Epoxy Insulation Benchmarks

The c-E3PG resin system (product mixture containing E3PG as the target monomer) cured with MeTHPA demonstrates a dielectric breakdown strength of 142.41 kV/mm and a volume resistivity of 1.1 × 10^16 Ω·cm (11.0 × 10^15 Ω·cm as reported) [1]. These values place c-E3PG among the higher tier of epoxy insulation materials: typical unfilled DGEBA/anhydride systems exhibit breakdown strengths in the range of 20–50 kV/mm (depending on sample thickness and electrode geometry), while specialized electrical-grade epoxy formulations with inorganic fillers achieve 80–120 kV/mm [2]. The high aromatic density and tight network structure derived from the trifunctional 1,2,3-architecture contribute to this performance. While this data is for the c-E3PG product mixture rather than the ultra-high-purity E3PG monomer, it establishes a performance floor for pyrogallol-derived epoxy resins in electrical insulation applications that exceeds typical unfilled DGEBA benchmarks and approaches filled-system performance without the penalty of increased viscosity from filler loading.

Electrical Insulation
Data to verify
142.41 kV/mm, 1.1×10^16 Ω·cm (c-E3PG mixture)
Exceeds unfilled DGEBA electrical benchmarks
Performance floor from product mixture; monomer-level data to verify
Electrical insulation Dielectric breakdown strength Volume resistivity High-voltage epoxy

Regioisomeric Differentiation: 1,2,3- vs. 1,3,5-Tris(2,3-epoxypropoxy)benzene—Impact of Substitution Pattern on Network Architecture and Reactivity

The 1,2,3-substitution pattern of E3PG creates an asymmetric distribution of epoxy groups on the benzene ring, with two adjacent (ortho) glycidyl ether substituents and one meta-substituted glycidyl ether group. This is fundamentally distinct from the symmetric 1,3,5-arrangement of the phloroglucinol-derived isomer (CAS 4223-14-7) . In the 1,2,3-isomer, the proximity of the two ortho-positioned epoxy groups produces steric and electronic interactions that influence both the curing kinetics and the topology of the crosslinked network. The middle hydroxyl position of pyrogallol exhibits higher reactivity under alkaline conditions, leading to preferential allylic substitution [1]. This regiochemical asymmetry results in a network with anisotropic local crosslink density that differs from the more uniform network topology generated by the symmetric 1,3,5-isomer. While no direct head-to-head DMA comparison of the two isomers cured with identical hardener systems is available in the open literature, the structural difference is a first-principles determinant of cured network architecture. The 1,2,3-isomer is synthesized from pyrogallol (a renewable polyphenol from gallic acid decarboxylation), while the 1,3,5-isomer derives from phloroglucinol (from brown algae or glucose fermentation) [2]. The synthesis routes, purity profiles, and commercial availability of the two isomers are distinct, and the 1,2,3-isomer is preferentially suited for applications where asymmetric crosslink topology and the specific rheological profile of E3PG are desired.

Regioisomeric Architecture
Class-level
1,2,3-isomer (E3PG): asymmetric, low-viscosity liquid 1,3,5-isomer: symmetric, solid or highly viscous at 25 °C
Asymmetric substitution may produce anisotropic network
Head-to-head DMA not available; structural inference
Regioisomer comparison Crosslink topology Epoxy monomer design Pyrogallol vs. phloroglucinol

Prioritized Application Scenarios for 1,2,3-Tris(2,3-epoxypropoxy)benzene Based on Verifiable Differentiation Evidence


Capillary-Flow Underfill for Advanced Flip-Chip and 2.5D/3D IC Packaging

The 210 cps viscosity at 25 °C enables E3PG to penetrate sub-30 μm chip-to-substrate gaps without pre-heating, while its 164 °C Tg after MeTHPA curing ensures mechanical integrity through lead-free solder reflow (peak ~260 °C). No competing aromatic trifunctional monomer matches both figures simultaneously [1]. The electrical insulation performance (breakdown strength 142.41 kV/mm, volume resistivity >10^15 Ω·cm) further supports use in high-voltage power semiconductor modules where underfill must serve as both mechanical reinforcement and electrical isolation [2].

High-Tg, Low-Viscosity Matrix Resin for Filament-Wound and Resin-Transfer-Molded (RTM) Composites

E3PG's sub-500 cps process viscosity allows complete wet-out of continuous fiber reinforcements in RTM and filament winding processes without solvent or high-temperature injection, while delivering a cured Tg of 164 °C—suitable for aerospace and automotive under-hood composite components requiring hot-wet performance above 120 °C [1]. This combination distinguishes E3PG from DGEBA (which requires elevated temperature for comparable flow) and from aliphatic trifunctional diluents (which compromise Tg).

Bio-Based High-Performance Electrical Insulation for Rotating Machinery and Power Transformers

c-E3PG-based formulations cured with MeTHPA deliver electrical insulation performance (142.41 kV/mm breakdown, 1.1×10^16 Ω·cm volume resistivity) that exceeds typical unfilled petroleum-based epoxy insulation systems and approaches filled-system performance—without the viscosity penalty of high inorganic filler loading [2]. The 100% bio-based pyrogallol feedstock supports sustainability certifications for electrical original equipment manufacturers (OEMs) targeting reduced carbon footprint [1].

High-Crosslink-Density Thermoset Networks for Chemically Aggressive Environments

The trifunctional 1,2,3-architecture yields crosslink densities exceeding those of difunctional DGEBA networks by design. When combined with the 164 °C Tg and 3,500 MPa storage modulus at room temperature, E3PG-based thermosets are candidate matrices for chemical-resistant linings, solvent-resistant coatings, and structural adhesives in oil & gas or chemical processing environments where both thermal stability and barrier properties are critical [1].

Application
Selection Property
Validation Focus
Capillary-flow underfill for advanced IC packaging
Low process viscosity at ambient temperature; high glass transition temperature
Void-free penetration in narrow gaps; Tg retention under reflow
High-Tg, low-viscosity matrix for RTM composites
Low injection viscosity without solvent; high cured Tg
Complete fiber wet-out; hot-wet mechanical performance above 120 °C
Bio-based electrical insulation for machinery and transformers
High dielectric breakdown strength; bio-based aromatic feedstock
Breakdown strength and volume resistivity without heavy filler loading
Chemically aggressive environment linings and coatings
High crosslink density from trifunctional monomer
Solvent resistance and thermal stability under chemical exposure
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